molecular formula C12H18O6 B12433208 (4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one

(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one

Katalognummer: B12433208
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: IVWWFWFVSWOTLP-WZQIAMPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one is a complex organic compound characterized by its unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one typically involves a multi-step process. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method leverages O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary depending on the manufacturer.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one is unique due to its spiro structure, which imparts specific chemical and physical properties that differentiate it from other compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C12H18O6

Molekulargewicht

258.27 g/mol

IUPAC-Name

(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one

InChI

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7?,8?,12-/m1/s1

InChI-Schlüssel

IVWWFWFVSWOTLP-WZQIAMPNSA-N

Isomerische SMILES

CC1(OC[C@@]2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C

Kanonische SMILES

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.